

LUF5834: A Tool for Interrogating Adenosine A2B Receptor Signaling Pathways

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Compound of Interest

Compound Name: LUF5834

Cat. No.: B608679

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine A2A and A2B receptors, also exhibiting affinity for the A1 receptor.[1][2] Its unique pharmacological profile makes it a valuable tool for dissecting the complex signaling cascades initiated by adenosine receptor activation. These receptors, particularly the A2B subtype, are implicated in a wide array of physiological and pathophysiological processes, including inflammation, vasodilation, and cancer progression, making them attractive targets for therapeutic intervention.[3][4] This document provides detailed application notes and experimental protocols for utilizing **LUF5834** to study adenosine A2B receptor signaling pathways.

The adenosine A2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins.[3][5] Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] The Gq pathway, on the other hand, activates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[8] Downstream of these initial events, A2B receptor activation can modulate the activity of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[9]

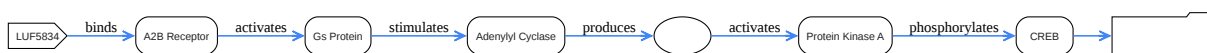
Data Presentation

The following table summarizes the reported binding affinities and functional potencies of **LUF5834** for various adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.

Receptor Subtype	Parameter	Value	Reference
Human A2A	Ki	2.6 nM	[1][10]
Human A2B	EC50	12 nM	[1][4][10]
Human A1	Ki	2.6 nM	[1]
Human A3	Ki	538 nM	[1][4][10]

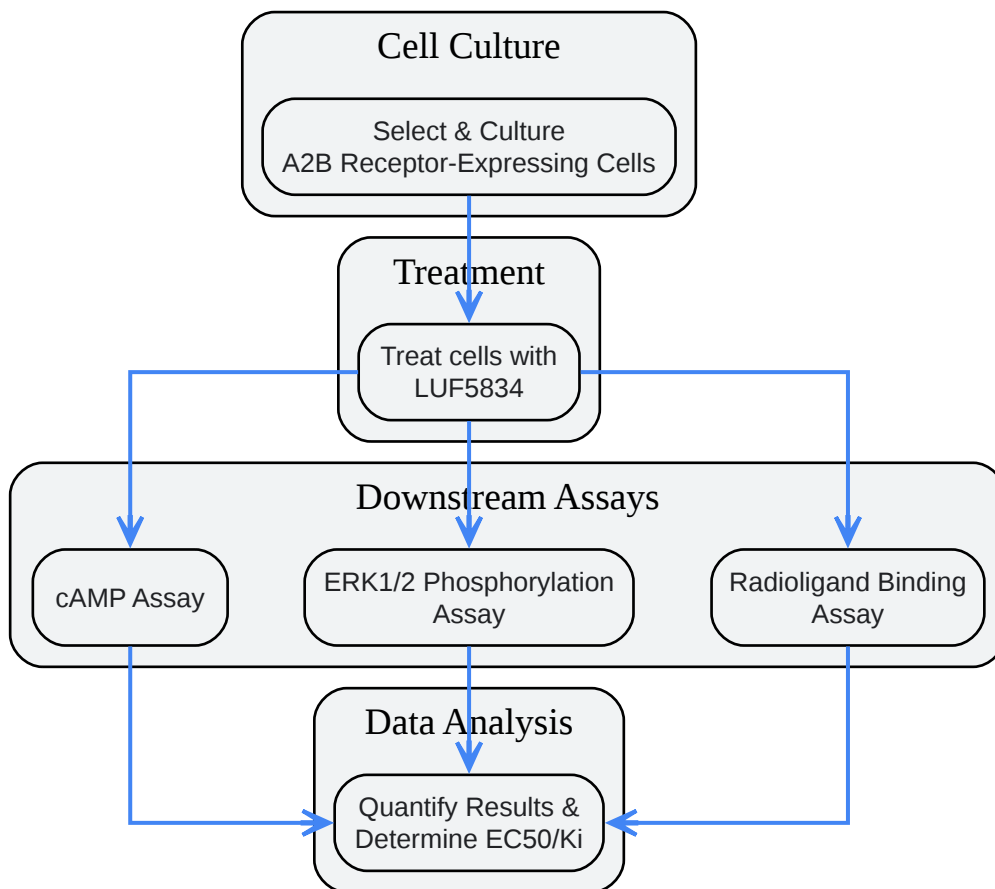
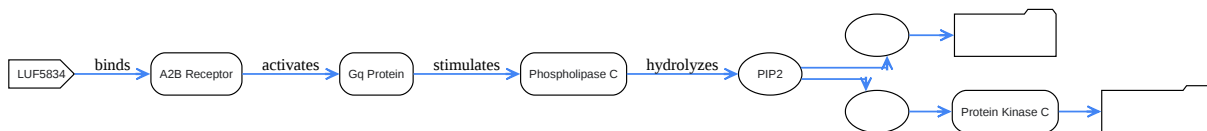
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways activated by the A2B adenosine receptor and a typical experimental workflow for investigating the effects of **LUF5834**.



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A2B Receptor Gs Signaling Pathway.



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